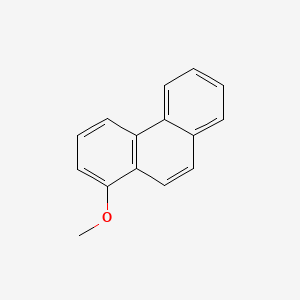

1-Methoxyphenanthrene

Description

Historical Context and Early Investigations of Phenanthrenoid Compounds

The history of phenanthrenoid compounds is intrinsically linked to the discovery and characterization of their parent molecule, phenanthrene (B1679779) (C₁₄H₁₀). Phenanthrene was first isolated from coal tar, and its structure was determined in the early 1870s through the work of Fittig, Ostermayer, and Graebe. wikipedia.org The name "phenanthrene" was proposed to reflect its structural relationship to both biphenyl (B1667301) and its isomer, anthracene. wikipedia.org

Early research, dating back to at least the 1930s, began to explore the synthesis and properties of various phenanthrene derivatives. acs.org For many years, phenanthrenes were considered a somewhat uncommon group of aromatic metabolites. core.ac.uk It was established that in nature, these compounds are typically formed through the oxidative coupling of the aromatic rings of stilbene (B7821643) or bibenzyl precursors. core.ac.ukresearchgate.net A significant body of early work on the structures, biosynthesis, and spectroscopy of these compounds was consolidated in reviews like the one by Gorham in 1989, which became a foundational text in the field. core.ac.ukresearchgate.net Phenanthrenoids have been identified in nature, with isolations reported from the 19th century onwards, primarily from higher plants such as those in the Orchidaceae (orchid), Dioscoreaceae, Combretaceae, and Betulaceae families, as well as from lower plants like liverworts. wikipedia.orgcore.ac.ukwikipedia.orgmdpi.com

Structural Classification and General Significance of Phenanthrene Derivatives in Chemical and Biological Domains

Phenanthrene derivatives, often collectively called phenanthrenoids, form a large and structurally diverse class of compounds. wikipedia.org They can be broadly classified based on the complexity of their core structure into monophenanthrenes, diphenanthrenes, and triphenanthrenes. core.ac.uk A further classification can be made based on the nature and position of substituents on the phenanthrene skeleton. hmdb.ca For instance, the presence of specific groups like vinyl or prenyl substituents can be characteristic of compounds from certain plant families, making them useful as chemotaxonomic markers. researchgate.net

1-Methoxyphenanthrene belongs to the monophenanthrene subgroup and is structurally characterized by a methoxy (B1213986) group (-OCH₃) attached to the C1 position of the phenanthrene framework. hmdb.canih.gov

The general significance of phenanthrene derivatives is vast, spanning industrial chemistry, materials science, and pharmacology. studysmarter.co.ukbenthamdirect.com The core phenanthrene structure is a key component in the synthesis of dyes, plastics, and certain drugs. wikipedia.orgstudysmarter.co.uk More importantly, the phenanthrene skeleton is the foundation for numerous biologically active molecules, both natural and synthetic. acgpubs.orgscispace.comresearchgate.net This includes vital compounds like steroids (e.g., cholesterol), bile acids, and resin acids, as well as potent alkaloids such as morphine and codeine. wikipedia.orgacgpubs.org

The diverse biological activities reported for phenanthrene derivatives are a major driver of research interest. These activities include:

Cytotoxic and Anti-tumor core.ac.ukmdpi.combenthamdirect.com

Antimicrobial and Antiviral core.ac.ukbenthamdirect.com

Anti-inflammatory core.ac.ukscispace.com

Analgesic and Antitussive scispace.comresearchgate.net

Antimalarial benthamdirect.comresearchgate.net

Antioxidant scispace.com

Antiallergic core.ac.uk

This wide range of pharmacological properties has established phenanthrenes as a crucial class of compounds in the search for new therapeutic agents. mdpi.combenthamdirect.com

Overview of Current Research Trajectories and Academic Significance of 1-Methoxyphenanthrene

Contemporary research on 1-Methoxyphenanthrene and related compounds is multifaceted, reflecting its relevance in synthetic chemistry, environmental science, and pharmacology.

One major research trajectory focuses on the synthesis and structural analysis of phenanthrene derivatives. Modern methods, such as palladium-catalyzed Heck reactions and copper-catalyzed methoxylation, have been developed for the efficient synthesis of these compounds. benthamdirect.comacgpubs.orgresearchgate.net Specifically for 1-Methoxyphenanthrene and its isomers, advanced spectroscopic techniques like two-dimensional nuclear magnetic resonance (2D NMR) are employed for precise structural elucidation. acgpubs.orgulakbim.gov.tr There is also academic interest in the fundamental physical properties of the molecule, such as the rotational dynamics of its methoxy group, which are investigated using solid-state NMR and computational chemistry. scite.ai

A second significant area of research is in environmental science and microbiology . 1-Methoxyphenanthrene has been identified as a novel metabolite in the fungal degradation of phenanthrene by soil fungi like Aspergillus niger. asm.org This finding is crucial for understanding the environmental fate of polycyclic aromatic hydrocarbons (PAHs) and the detoxification pathways used by microorganisms. asm.orgcapes.gov.br

In the domain of pharmacology and metabolomics , 1-Methoxyphenanthrene has been identified as a metabolite of 6,7-dihydroxy-2,4-dimethoxyphenanthrene, a bioactive compound from Chinese yam, following simulated digestion. researchgate.net Its inclusion in databases like the Human Metabolome Database (HMDB) and PubChem underscores its academic significance as a recognized metabolite and chemical entity. hmdb.canih.gov This research connects 1-Methoxyphenanthrene to the metabolism of natural products and the ongoing search for new bioactive compounds from traditional medicines. researchgate.netgrafiati.com The broader class of phenanthrenes continues to be a focal point for discovering compounds with promising antiproliferative and anti-tumor activities. researchgate.netmdpi.com

The academic significance of 1-Methoxyphenanthrene is therefore not as a therapeutic agent itself, but as an important reference compound, a key metabolite in biological and environmental systems, and a subject for advanced chemical synthesis and analysis. acgpubs.orgasm.orgresearchgate.net

Data Tables

Table 1: Chemical and Physical Properties of 1-Methoxyphenanthrene This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Spectroscopic Data for 1-Methoxyphenanthrene and Related Compounds This table is interactive. You can sort the data by clicking on the column headers.

Structure

3D Structure

Properties

CAS No. |

61128-87-8 |

|---|---|

Molecular Formula |

C15H12O |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

1-methoxyphenanthrene |

InChI |

InChI=1S/C15H12O/c1-16-15-8-4-7-13-12-6-3-2-5-11(12)9-10-14(13)15/h2-10H,1H3 |

InChI Key |

ONMKCYMMGBIVPT-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C=CC3=CC=CC=C32 |

Canonical SMILES |

COC1=CC=CC2=C1C=CC3=CC=CC=C32 |

Other CAS No. |

61128-87-8 |

Origin of Product |

United States |

Advanced Synthetic Strategies and Derivatization Methodologies for 1 Methoxyphenanthrene

Total Synthesis Approaches to the 1-Methoxyphenanthrene Core

The construction of the tricyclic phenanthrene (B1679779) system can be achieved through several strategic bond-forming reactions, including metal-catalyzed cyclizations and photochemical transformations.

Palladium-Catalyzed Cyclization Techniques

Palladium catalysis offers powerful tools for the formation of the phenanthrene skeleton. A novel method for the synthesis of 1-methoxyphenanthrene has been developed utilizing a palladium-catalyzed Heck reaction. grafiati.comorcid.orgmatanginicollege.ac.ingrafiati.comhittransaction.in This approach involves a palladium-assisted 6π electrocyclic reaction that is followed by the elimination of formaldehyde (B43269). grafiati.com

Another sophisticated strategy involves an enantioselective palladium-catalyzed dearomative cyclization, which has been used to construct chiral phenanthrenone (B8515091) derivatives bearing an all-carbon quaternary center. benthamscience.com These phenanthrenones can serve as precursors to compounds like 1-methoxyphenanthrene. The versatility of palladium is further demonstrated in tandem reactions, where a γ-C(sp²)–H arylation is followed by cyclization and migration to yield a variety of phenanthrene structures. acs.orgresearchgate.net

| Catalyst System | Key Transformation | Application | Reference |

| Palladium(II) Acetate (B1210297) / PCy3 | Heck reaction / 6π electrocyclization | Direct synthesis of 1-methoxyphenanthrene | grafiati.comorcid.org |

| Palladium / Chiral Phosphine Ligands | Enantioselective dearomative cyclization | Synthesis of chiral phenanthrenone precursors | benthamscience.com |

| Palladium(II) | γ-C(sp²)–H Arylation / Cyclization | One-pot synthesis of diverse phenanthrenes | acs.orgresearchgate.net |

Photocyclization Routes from Stilbene (B7821643) Precursors

The photocyclization of stilbene derivatives, often referred to as the Mallory reaction, is a classic and highly effective method for synthesizing phenanthrenes. nih.govresearchgate.netd-nb.info This reaction proceeds via the UV irradiation of a stilbene, which first isomerizes to its Z-isomer, followed by a 6π-electrocyclization to form a dihydrophenanthrene intermediate. This intermediate is then oxidized to the aromatic phenanthrene. d-nb.info

This method is well-suited for the synthesis of substituted phenanthrenes, including those with methoxy (B1213986) groups. d-nb.info For instance, various methoxy-substituted phenanthrene-carbonitriles have been prepared via the photocyclodehydrogenation of the corresponding 1,2-diarylethylenes in the presence of iodine. academie-sciences.fr The reaction conditions are generally mild, though scalability can be limited by the requirement for low concentrations. researchgate.netd-nb.info Continuous flow reactors have been developed to address this limitation, allowing for the scalable synthesis of functionalized phenanthrenes. d-nb.info

The position of substituents on the stilbene precursor dictates the final substitution pattern on the phenanthrene. However, meta-substituted stilbenes can lead to mixtures of regioisomers. d-nb.info The presence of certain groups can also influence the reaction; for example, a bromo substituent can protect a neighboring methoxy group from elimination during cyclization. nih.govresearchgate.net

| Stilbene Precursor | Reaction Conditions | Product | Yield | Reference |

| 1-(3-Methoxyphenyl)-2-phenylethylene | Toluene, I₂, hν (500W Hg lamp) | 3-Methoxyphenanthrene-9-carbonitrile | 75% | academie-sciences.fr |

| 1-(2-Methoxyphenyl)-2-phenylethylene | Toluene, I₂, hν (500W Hg lamp) | 2-Methoxyphenanthrene-9-carbonitrile | 68% | academie-sciences.fr |

| Various substituted stilbenes | Continuous flow, I₂, THF, hν | Substituted phenanthrenes | 61-89% | d-nb.info |

Electrophilic and Nucleophilic Cyclization Reactions

Electrophilic cyclization represents another fundamental route to the phenanthrene core. longdom.org These reactions typically involve the formation of a carbocation intermediate, which then attacks an aromatic ring to close the final six-membered ring. longdom.org Friedel-Crafts type reactions, for example, can be employed for this purpose. The mechanism involves the generation of an electrophile, its attack on an aromatic ring to form a sigma complex, and subsequent loss of a proton to restore aromaticity. numberanalytics.comnumberanalytics.com Brønsted acid-catalyzed cationic cyclizations in fluoroalcohols have also been shown to be effective for the synthesis of polycyclic aromatic hydrocarbons. nii.ac.jp

Diaryliodonium salts can trigger electrophilic cyclization by acting as arylation reagents, initiating an arylation-cyclization cascade to produce aryl-substituted cyclic compounds. sioc-journal.cn Nucleophilic cyclization pathways, while less common for the direct synthesis of the phenanthrene core from simple precursors, are crucial in derivatization and in more complex synthetic sequences. For instance, copper-assisted nucleophilic substitution is used to introduce methoxy groups onto a pre-formed bromo-phenanthrene skeleton. acgpubs.orgresearchgate.netacgpubs.org

Regioselective Functionalization and Structural Modification of 1-Methoxyphenanthrene

Once the 1-methoxyphenanthrene core is synthesized, its further modification in a controlled manner is essential for creating diverse analogues.

Introduction of Substituents via Specific Reaction Pathways

Methoxylation and Bromination: A practical approach to obtaining polysubstituted phenanthrenes involves the functionalization of a pre-existing phenanthrene. For example, a mixture of bromophenanthrene isomers, which are difficult to separate, can be converted into their corresponding methoxy derivatives using a copper(I) iodide catalyzed methoxylation reaction. acgpubs.orgacgpubs.org The resulting methoxyphenanthrenes are more easily separable. Furthermore, these methoxy-activated rings can undergo subsequent regioselective reactions. It has been demonstrated that 1,9-dimethoxyphenanthrene can be selectively brominated, showing that the methoxy group directs the position of further electrophilic substitution. acgpubs.orgacgpubs.org The general mechanism for electrophilic bromination involves the attack of an electrophile (like Br+) on the electron-rich aromatic ring. numberanalytics.commdpi.com

Arylation: The directed functionalization of methoxyphenanthrenes has been achieved through oxidative cross-coupling reactions. For instance, the C10 position of 9-methoxyphenanthrene (B1584355) can be regioselectively arylated with 2-methoxynaphthalene (B124790) derivatives. nih.gov Interestingly, by changing the coupling partner to a 2-naphthylamine (B18577) derivative, the regioselectivity switches, leading to C3-arylation products. nih.gov This highlights the subtle electronic factors that control the reactivity of the phenanthrene core.

Other general substitution reactions, such as nitration and Friedel-Crafts acylation, are also possible on the phenanthrene ring, with the 9- and 10-positions being the most reactive sites for electrophilic attack in unsubstituted phenanthrene. numberanalytics.comnumberanalytics.com The presence of the methoxy group at the C1 position would further activate the ring towards electrophiles, directing substitution to specific positions.

Synthesis of Chiral Analogues and Stereoselective Transformations

The creation of chiral phenanthrene derivatives is of significant interest for applications in materials science and medicinal chemistry.

Asymmetric Synthesis: Enantiomerically enriched phenanthrenes can be accessed through asymmetric catalysis. As mentioned, palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols can produce chiral 9,10-dihydrophenanthrenes. benthamscience.com Similarly, the modular synthesis of helically chiral compounds can be achieved by introducing boron into flexible biaryl precursors, followed by cyclization to form the rigid helical scaffold. d-nb.info

Biotransformations: Fungi, such as Aspergillus niger, have been shown to metabolize phenanthrene to produce hydroxylated and methoxylated derivatives, including 1-methoxyphenanthrene. sci-hub.se Such biotransformations can proceed with high stereoselectivity, offering a green chemistry approach to chiral synthons. For example, some fungi can stereoselectively hydroxylate precursors, which can then be used in the synthesis of chiral compounds. sci-hub.se

Semisynthesis from Chiral Precursors: Another approach involves the modification of naturally occurring chiral molecules. For example, chiral semisynthetic derivatives have been prepared from juncuenin B, a natural dihydrophenanthrene, through oxidation reactions that lead to chiral quinone-type products substituted with methoxy groups.

Catalytic Systems in the Synthesis of 1-Methoxyphenanthrene and Related Compounds

The synthesis of the phenanthrene scaffold, including derivatives like 1-Methoxyphenanthrene, has been significantly advanced by the development of various catalytic systems. These methods offer improved yields, selectivity, and functional group tolerance compared to traditional synthetic routes. Transition-metal catalysis, in particular, has become a cornerstone for constructing the polycyclic aromatic framework. benthamdirect.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming the carbon-carbon bonds necessary for the phenanthrene core. benthamdirect.comespublisher.com A novel methodology for the direct synthesis of 1-Methoxyphenanthrene has been developed utilizing a palladium-catalyzed Heck reaction. grafiati.comorcid.org This approach, along with related palladium-catalyzed processes like C-H bond activation and domino reactions, provides efficient pathways to various phenanthrene derivatives. benthamdirect.combeilstein-journals.org For instance, a one-pot synthesis of phenanthrene derivatives has been achieved through a palladium/norbornadiene-catalyzed reaction involving aryl iodides and ortho-bromobenzoyl chlorides, which proceeds via C-H activation, decarbonylation, and a retro-Diels-Alder sequence. beilstein-journals.org Similarly, palladium catalysis is effective in synthesizing 9,10-dihydrophenanthrenes and other alkylated phenanthrenes from appropriate starting materials. espublisher.comespublisher.comespublisher.com

Beyond palladium, other transition metals have proven effective. Gold (I) catalysts, for example, can selectively induce the cycloisomerization of readily available o′-alkenyl-o-alkynylbiaryls to yield phenanthrene and dihydrophenanthrene derivatives in high yields. sci-hub.se The choice of solvent plays a critical role in directing the reaction pathway in these gold-catalyzed systems. sci-hub.se Catalysts based on Platinum (PtCl2), Gallium (GaCl3), and Indium (InCl3) are also capable of converting biphenyl (B1667301) derivatives with an ortho-alkyne unit into substituted phenanthrenes through a 6-endo-dig cyclization process. researchgate.net

The classic Pschorr cyclization for phenanthrene synthesis has been improved by the use of soluble catalysts that operate via a free-radical mechanism. Ferrocene, used in acetone, has been identified as a versatile and effective catalyst for this transformation, significantly shortening reaction times and improving yields (88-94%) for various substituted phenanthroic acids. organic-chemistry.org

Photocatalysis represents a modern and powerful strategy for phenanthrene synthesis. beilstein-journals.org Visible-light-triggered photocatalytic processes, often employing ruthenium complexes like Ru(bpy)₃²⁺, can promote radical cyclizations to construct the phenanthrene core. beilstein-journals.org This approach has been applied in photo-Pschorr cyclizations of stilbene diazonium salts. beilstein-journals.org Furthermore, a novel method for synthesizing 10-phenanthrenols uses a single cobaloxime catalyst in an acceptorless dehydrogenative cyclization, highlighting the versatility of photocatalytic systems. rsc.org Copper(I) iodide (CuI) has been specifically used in the methoxylation of bromophenanthrene mixtures, allowing for the separation and identification of various methoxyphenanthrene isomers, including those related to the 1-methoxy derivative. acgpubs.org

| Catalytic System | Catalyst Example | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium Catalysis | Pd(OAc)₂, PPh₃ | Heck Reaction, C-H Activation | Direct synthesis of 1-Methoxyphenanthrene; high efficiency for various derivatives. | espublisher.comgrafiati.comorcid.org |

| Gold Catalysis | AuCl, AuCl₃ | Cycloisomerization | Selective synthesis of phenanthrenes from o′-alkenyl-o-alkynylbiaryls; solvent-dependent selectivity. | sci-hub.se |

| Pschorr Cyclization Catalysis | Ferrocene | Electron-Donating Free-Radical Cyclization | Improved yields (88-94%) and shorter reaction times compared to traditional copper catalysts. | organic-chemistry.org |

| Photocatalysis | Ru(bpy)₃²⁺, Cobaloxime | Radical Cyclization, Dehydrogenative Cyclization | Uses visible light; can be performed under mild, oxidant-free conditions. | beilstein-journals.orgrsc.org |

| Copper Catalysis | CuI | Methoxylation | Effective for converting bromophenanthrenes into methoxy derivatives. | acgpubs.org |

| Other Transition Metals | PtCl₂, GaCl₃, InCl₃ | Cycloisomerization | Catalyzes 6-endo-dig cyclization of ethynylbiaryl structures. | researchgate.net |

Green Chemistry Principles Applied to 1-Methoxyphenanthrene Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of complex molecules like 1-Methoxyphenanthrene. nih.gov Key aspects include the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical transformations. nih.gov

The choice of solvent is critical, as solvents often constitute the largest source of waste in organic synthesis. nih.gov Water is considered the ideal green solvent, and some catalytic systems are being developed to function in aqueous media. organic-chemistry.org Dimethyl carbonate (DMC) has been proposed as a green organic solvent for the photocatalytic partial oxidation of phenanthrene. polimi.itrsc.orgresearchgate.net This process, using a TiO₂ photocatalyst, exemplifies a greener synthetic approach starting from polycyclic aromatic hydrocarbons (PAHs). rsc.org The use of DMC avoids more toxic and volatile organic solvents. polimi.itrsc.org Supercritical fluids, such as CO₂, also represent a non-toxic and environmentally friendly solvent alternative. researchgate.net

Energy efficiency is another core principle of green chemistry. Photocatalytic methods are particularly advantageous in this regard, as they can often be carried out at room temperature and atmospheric pressure, utilizing visible light or solar radiation as the energy source. beilstein-journals.orgresearchgate.net A photoinduced cascade synthesis of phenanthrenes from aryl iodides and styrenes has been developed that avoids hazardous reagents and proceeds under mild conditions. acs.org This contrasts with many traditional methods that require harsh conditions and high temperatures. beilstein-journals.org

The development of environmentally friendly catalysts and atom-economical reactions is also a key focus. Iron(III) chloride (FeCl₃), a less toxic and more environmentally benign metal salt, has been used to promote the intramolecular oxidative coupling for preparing polymethoxy-substituted phenanthrene derivatives in excellent yields at room temperature. researchgate.net This method offers mild conditions and a practical route to the phenanthrene ring. researchgate.net Furthermore, reactions that maximize the incorporation of all starting materials into the final product (high atom economy) are preferred. A notable example is the cobaloxime-catalyzed synthesis of 10-phenanthrenols, which proceeds via an acceptorless dehydrogenative cyclization where hydrogen gas is the only byproduct, representing a highly atom-economical and clean transformation. rsc.org The ability to recycle and reuse catalysts, as is possible with some systems in ionic liquids, further enhances the green credentials of a synthetic process. organic-chemistry.org

| Green Chemistry Principle | Application in Phenanthrene Synthesis | Example | Reference |

|---|---|---|---|

| Greener Solvents | Replacement of hazardous organic solvents. | Use of dimethyl carbonate (DMC) or water in photocatalytic reactions. | organic-chemistry.orgpolimi.itrsc.org |

| Energy Efficiency | Use of ambient temperature and pressure. | Visible-light-induced photocatalysis for cyclization reactions. | beilstein-journals.orgacs.org |

| Environmentally Benign Catalysts | Use of less toxic and more abundant metals. | FeCl₃-catalyzed intramolecular oxidative coupling. | researchgate.net |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the product. | Acceptorless dehydrogenative cyclization releasing only H₂ as a byproduct. | rsc.org |

| Avoidance of Hazardous Reagents | Eliminating the need for toxic oxidants or other dangerous chemicals. | Photoinduced cascade synthesis that obviates the need for hazardous reagents. | acs.org |

Natural Occurrence, Isolation Techniques, and Biosynthetic Pathways of 1 Methoxyphenanthrene

Identification and Distribution of 1-Methoxyphenanthrene in Biological Systems

1-Methoxyphenanthrene has been identified in a range of organisms, from fungi to plants, and as a product of environmental biotransformations.

Aspergillus niger, a fungus isolated from hydrocarbon-contaminated soil, has demonstrated the ability to metabolize phenanthrene (B1679779). asm.orgasm.orgnih.govnih.gov In laboratory studies, A. niger transforms phenanthrene into several metabolites, including the novel compound 1-methoxyphenanthrene. asm.orgasm.orgnih.govnih.gov This transformation was identified using conventional chemical techniques. asm.orgasm.orgnih.govnih.gov Alongside 1-methoxyphenanthrene, minor metabolites such as 1- and 2-phenanthrol have also been identified. asm.orgasm.org The formation of 1-methoxyphenanthrene is significant as it represents a less polar metabolite compared to phenanthrene. asm.orgkarger.com One study reported that 1-methoxyphenanthrene constituted 8.2% of the radioactivity in the metabolite fraction of an ethyl acetate (B1210297) extract after 63 days of incubation. asm.org

Another strain of A. niger, designated DSM 11167, also metabolizes phenanthrene to produce 1-methoxyphenanthrene, in addition to 1-hydroxyphenanthrene (B23602) and 2-hydroxyphenanthrene. sci-hub.se The variety of metabolites produced by different strains highlights the diverse metabolic capabilities within this fungal species. sci-hub.se

Phenanthrenes are characteristic secondary metabolites in certain plant families, notably the Orchidaceae, Dioscoreaceae, and Juncaceae. gerli.comacs.orgnih.gov While the direct isolation of 1-methoxyphenanthrene is not as commonly reported as its hydroxylated precursors, the presence of a vast array of methoxy- and hydroxy-phenanthrenes in these families suggests the widespread occurrence of the necessary biosynthetic machinery. acgpubs.orggerli.com

Orchidaceae: This family is a rich source of phenanthrene derivatives. researchgate.netnih.gov For example, Coelogyne cristata produces coeloginanthridin (3,5,7-trihydroxy-1,2-dimethoxy-9,10-dihydrophenanthrene) and coeloginanthrin (3,5,7-trihydroxy-1,2-dimethoxyphenanthrene), showcasing the presence of methoxylated phenanthrene structures. researchgate.net

Dioscoreaceae: Plants in this family are also known to produce phenanthrenes. mdpi.comacs.org Research on Tamus communis (Black Bryony) has led to the isolation of numerous polysubstituted methoxy- and hydroxy-phenanthrenes and their dihydrophenanthrene precursors. mdpi.com

Juncaceae: Species from the Juncaceae family, such as Juncus tenuis, have been found to contain phenanthrenes like juncusol (B1673165) and effusol. grafiati.com While these specific examples are not 1-methoxyphenanthrene, their structures are closely related and often serve as precursors for semi-synthetic modifications that can include methoxy (B1213986) groups. grafiati.com

Table 1: Occurrence of 1-Methoxyphenanthrene and Related Compounds in Biological Systems

| Organism/Family | Compound(s) | Reference |

| Aspergillus niger | 1-Methoxyphenanthrene, 1-Phenanthrol, 2-Phenanthrol | asm.orgasm.orgnih.govnih.govsci-hub.se |

| Agmenellum quadruplicatum PR-6 (Cyanobacterium) | 1-Methoxyphenanthrene, Phenanthrene trans-9,10-dihydrodiol | nih.govresearchgate.net |

| Orchidaceae | Various methoxy- and hydroxy-phenanthrenes | gerli.comresearchgate.netnih.gov |

| Dioscoreaceae | Various methoxy- and hydroxy-phenanthrenes | gerli.commdpi.comacs.org |

| Juncaceae | Juncusol, Effusol (related phenanthrenes) | gerli.comgrafiati.com |

1-Methoxyphenanthrene is also formed through the biotransformation of phenanthrene by various microorganisms in the environment. envipath.orgcambridge.org Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a common environmental pollutant. envipath.org Certain microorganisms have evolved pathways to degrade or transform such compounds.

The marine cyanobacterium Agmenellum quadruplicatum PR-6, under photoautotrophic conditions, metabolizes phenanthrene to produce 1-methoxyphenanthrene and phenanthrene trans-9,10-dihydrodiol as the main extractable metabolites. nih.govresearchgate.net This suggests a detoxification pathway where phenanthrene is converted to other compounds. envipath.org The formation of 1-methoxyphenanthrene by this cyanobacterium was one of the first reported instances of its production through microbial metabolism of phenanthrene. envipath.org The process is thought to involve the methylation of 1-phenanthrol, which is also produced in small amounts. asm.orgresearchgate.net

Fungi, like Aspergillus niger, play a crucial role in the environmental fate of PAHs. asm.orginrs.ca Their ability to transform phenanthrene into 1-methoxyphenanthrene is part of the broader picture of fungal metabolism of these hydrocarbons, which often involves monooxygenases and epoxide hydrolases. karger.comenvipath.org

Methodologies for Extraction and Purification of Natural 1-Methoxyphenanthrene

The extraction and purification of 1-methoxyphenanthrene from natural sources typically involve a series of chromatographic techniques, leveraging the compound's polarity and other physicochemical properties.

For microbial cultures, the process often begins with the extraction of the culture medium using an organic solvent like ethyl acetate. asm.orgnih.gov This is followed by purification steps to isolate the metabolites of interest. High-performance liquid chromatography (HPLC) is a key technique used for the separation and purification of 1-methoxyphenanthrene from other metabolites. asm.orgresearchgate.net The identification and structural elucidation are then confirmed using a combination of spectroscopic methods, including:

UV-Visible Spectroscopy: To determine the absorption spectrum of the compound. asm.orgresearchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. asm.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H and 13C NMR, to elucidate the detailed structure of the molecule. acgpubs.orgresearchgate.net

In the context of plant-derived phenanthrenes, the initial step is often extraction with a solvent like methanol (B129727) or ethanol. mdpi.comgrafiati.com The crude extract is then subjected to partitioning with solvents of varying polarity, such as hexane (B92381) and chloroform, to separate compounds based on their solubility. mdpi.com Final purification is typically achieved through column chromatography on silica (B1680970) gel or Sephadex. acgpubs.orgmdpi.com For instance, in the purification of related phenanthrenes from Juncus tenuis, various chromatographic techniques were employed for isolation. grafiati.com

Table 2: Techniques for Extraction and Purification of 1-Methoxyphenanthrene and Related Compounds

| Step | Technique | Purpose | Reference |

| Extraction | Solvent extraction (e.g., ethyl acetate, methanol) | To obtain a crude extract containing the target compound from the biological matrix. | asm.orgmdpi.comnih.gov |

| Fractionation | Liquid-liquid partitioning (e.g., with hexane, chloroform) | To separate compounds based on polarity. | mdpi.com |

| Purification | Column Chromatography (Silica gel, Sephadex) | To isolate individual compounds from the crude extract or fractions. | acgpubs.orgmdpi.com |

| Fine Purification | High-Performance Liquid Chromatography (HPLC) | For high-resolution separation and purification of the target compound. | asm.orgresearchgate.net |

| Identification | UV-Vis, MS, NMR (1D and 2D) | For structural elucidation and confirmation of the isolated compound. | acgpubs.orgasm.orgresearchgate.net |

Elucidation of Biosynthetic Routes to 1-Methoxyphenanthrene and Related Methoxyphenanthrenes

The biosynthesis of 1-methoxyphenanthrene and related compounds is believed to follow pathways that involve the modification of a core phenanthrene structure.

In fungi and some bacteria, the formation of 1-methoxyphenanthrene from phenanthrene is a key step. asm.orgnih.gov It has been postulated that this occurs via the methylation of 1-phenanthrol, a hydroxylated precursor. asm.org The enzymatic machinery responsible for this methylation step is a crucial component of the metabolic pathway.

In plants, phenanthrenes are generally thought to be derived from stilbene (B7821643) precursors through an oxidative coupling of the aromatic rings. nih.gov The biosynthesis of the stilbene core itself starts from the general phenylpropanoid pathway. The precursors for these compounds can also be diterpenoids. researchgate.net The diversity of methoxy- and hydroxy-phenanthrenes found in plants like orchids suggests a complex network of biosynthetic enzymes, including hydroxylases and methyltransferases, that act on the basic phenanthrene skeleton to produce the observed variety of natural products. acgpubs.orgresearchgate.net

The metabolic pathway in the cyanobacterium Agmenellum quadruplicatum PR-6 involves a monooxygenase that catalyzes the oxygenation of the aromatic ring, rather than a dioxygenase. nih.gov This leads to the formation of phenanthrols, which can then be methylated to produce 1-methoxyphenanthrene. asm.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 1 Methoxyphenanthrene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate structure of 1-methoxyphenanthrene and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals, providing unambiguous evidence of the molecular framework and the position of substituents. acgpubs.orgresearchgate.net

In the ¹H NMR spectrum of 1-methoxyphenanthrene, the aromatic protons typically resonate in the downfield region, while the methoxy (B1213986) protons appear as a characteristic singlet at a higher field. asm.org For instance, a study reported ¹H NMR resonance assignments for 1-methoxyphenanthrene where the methoxy protons (-OCH₃) appeared as a singlet at 4.05 ppm. asm.org The aromatic protons were observed at various chemical shifts, with coupling constants providing information about their relative positions on the phenanthrene (B1679779) core. asm.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon of the methoxy group in 1-methoxyphenanthrene derivatives typically appears around 55-56 ppm. acgpubs.org The aromatic carbons resonate over a wider range in the downfield region. acgpubs.orgresearchgate.net

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for 1-Methoxyphenanthrene and a Derivative

| Compound | Proton (Atom) | ¹H Chemical Shift (ppm) | Carbon (Atom) | ¹³C Chemical Shift (ppm) |

| 1-Methoxyphenanthrene | H2 | 7.15 (d) | C1 | 154.9 |

| H3 | 7.61 (t) | C2 | 115.0 | |

| H4 | 8.37 (d) | C3 | 123.9 | |

| H5 | 8.77 (d) | C4 | 122.5 | |

| H6 | 7.67 (m) | C4a | 126.6 | |

| H7 | 7.62 (m) | C4b | 127.0 | |

| H8 | 7.96 (d) | C5 | 126.4 | |

| H9 | 7.80 (d) | C6 | 127.5 | |

| H10 | 8.21 (d) | C7 | 123.1 | |

| -OCH₃ | 4.05 (s) | C8 | 131.2 | |

| C8a | 124.1 | |||

| C9 | 95.8 | |||

| C10 | 106.1 | |||

| -OCH₃ | 55.7 | |||

| 1-Bromo-9-methoxyphenanthrene | H2 | 8.41 (d) | C1 | 122.1 |

| H3 | 7.35 (dd) | C2 | 122.8 | |

| H4 | 8.64 (d) | C3 | 127.6 | |

| H5 | 8.57 (d) | C4 | 124.4 | |

| H6, H7 | 7.66-7.77 (m) | C4a | 131.1 | |

| H8 | 7.86 (d) | C4b | 130.9 | |

| H10 | 7.45 (s) | C5 | 126.5 | |

| -OCH₃ | 4.17 (s) | C6 | 127.0 | |

| C7 | 122.7 | |||

| C8 | 122.2 | |||

| C8a | 131.6 | |||

| C9 | 154.9 | |||

| C10 | 100.9 | |||

| -OCH₃ | 55.6 |

Data for 1-Methoxyphenanthrene from reference asm.org. Data for 1-Bromo-9-methoxyphenanthrene from reference acgpubs.org. Chemical shifts are reported in ppm relative to a standard reference. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently employed in the study of 1-methoxyphenanthrene and its derivatives. nih.govrsc.org

In the mass spectrum of 1-methoxyphenanthrene, the molecular ion peak (M⁺) is typically observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₅H₁₂O, 208.26 g/mol ). asm.orgnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy. researchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 1-methoxyphenanthrene, common fragmentation pathways involve the loss of a methyl radical (•CH₃) from the molecular ion to form a fragment at m/z 193, followed by the loss of a carbonyl group (CO) to yield a fragment at m/z 165. asm.orgpublish.csiro.au Another observed fragmentation is the loss of formaldehyde (B43269) (CH₂O), though this is less significant for 1-methoxyphenanthrene compared to anisole. publish.csiro.au

Interactive Data Table: GC-MS Fragmentation Data for 1-Methoxyphenanthrene

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| 208 | 100 | [M]⁺ (Molecular Ion) |

| 193 | 80 | [M - CH₃]⁺ |

| 177 | 5 | --- |

| 165 | 30 | [M - CH₃ - CO]⁺ |

| 150 | 20 | --- |

| 132 | 32 | --- |

| 118 | 28 | --- |

| 105 | 39 | --- |

| 79 | 60 | --- |

| 51 | 30 | --- |

Data from reference nih.gov. The relative intensity is normalized to the most abundant peak (base peak).

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures containing 1-methoxyphenanthrene and its derivatives, allowing for their identification and quantification. nih.govresearchgate.net LC-MS/MS offers an alternative for less volatile or thermally labile derivatives, providing enhanced selectivity and sensitivity for their detection.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms can be determined.

Studies on phenanthrene derivatives have utilized X-ray crystallography to confirm their structures. For example, the crystal structure of domohinone, a hexahydrophenanthrene derivative, was confirmed by single-crystal X-ray crystallography. epa.gov Similarly, the structures of various dihydrophenanthrene and phenanthrene derivatives have been determined using this technique, providing precise molecular parameters. cdnsciencepub.com While specific crystallographic data for 1-methoxyphenanthrene itself was not found in the provided search results, the methodology is directly applicable. Solid-state NMR studies have also been complemented by X-ray diffractometry for methoxyphenanthrenes to investigate molecular dynamics. nih.gov

Interactive Data Table: Illustrative Crystal Structure Parameters for a Phenanthrene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234(2) |

| b (Å) | 15.678(3) |

| c (Å) | 9.876(1) |

| β (°) | 105.43(1) |

| V (ų) | 1528.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.398 |

This is an illustrative example based on a related phenanthrene structure to demonstrate the type of data obtained from X-ray crystallography. Specific data for 1-methoxyphenanthrene is not available in the search results.

The data obtained from X-ray crystallography serves as the ultimate benchmark for validating structures proposed by other spectroscopic methods and for understanding intermolecular interactions in the solid state.

Vibrational (IR, Raman) and Chiroptical (CD, ORD) Spectroscopy for Conformational and Stereochemical Insights

Vibrational and chiroptical spectroscopic techniques provide valuable information regarding the functional groups, conformational properties, and stereochemistry of 1-methoxyphenanthrene and its derivatives.

Vibrational Spectroscopy (IR and Raman):

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the excitation of molecular vibrations, such as stretching and bending of bonds. The IR spectrum of a methoxyphenanthrene derivative typically shows characteristic bands for C-H stretching of the aromatic and methoxy groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage. acgpubs.org For example, IR spectra of methoxyphenanthrene derivatives show absorptions for aromatic C-H stretching around 3000-3100 cm⁻¹ and C-O stretching in the region of 1200-1300 cm⁻¹. acgpubs.org

Raman spectroscopy provides complementary vibrational information and is particularly useful for analyzing non-polar bonds.

Chiroptical Spectroscopy (CD and ORD):

For chiral derivatives of 1-methoxyphenanthrene, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining their absolute configuration and studying their stereochemical properties. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule. The absolute configuration of a chiral phenanthrene derivative has been confirmed using CD spectroscopy. grafiati.com

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve is closely related to the CD spectrum and provides similar stereochemical information.

Together, these vibrational and chiroptical methods, in conjunction with NMR and X-ray crystallography, provide a comprehensive picture of the structure, conformation, and stereochemistry of 1-methoxyphenanthrene and its derivatives.

Chemical Reactivity and Mechanistic Studies of 1 Methoxyphenanthrene

Oxidation and Reduction Chemistry of 1-Methoxyphenanthrene

The chemical behavior of 1-methoxyphenanthrene in oxidation and reduction reactions is primarily dictated by its phenanthrene (B1679779) core, with the methoxy (B1213986) group influencing the electron density and reactivity of the aromatic system.

Oxidation: The phenanthrene moiety is susceptible to oxidation, particularly at the 9 and 10 positions, which exhibit more olefinic character compared to the other aromatic bonds. Oxidation of phenanthrene and its derivatives can lead to the formation of phenanthrenequinones. For instance, oxidation of phenanthrene with chromic acid yields phenanthrenequinone. While direct oxidation studies on 1-methoxyphenanthrene are not extensively detailed in the reviewed literature, the metabolic transformation of phenanthrene can result in the formation of 1-methoxyphenanthrene, indicating that oxidative pathways can involve the introduction of oxygen-containing functional groups. Furthermore, advanced oxidation processes have been shown to degrade phenanthrene, and 1-methoxyphenanthrene has been detected as a product in such systems, suggesting its formation through oxidative mechanisms.

Reduction: The aromatic rings of 1-methoxyphenanthrene can undergo reduction to yield partially hydrogenated derivatives. A classic method for this transformation is the Birch reduction, which employs an alkali metal in liquid ammonia (B1221849) with an alcohol as a proton source to convert aromatic rings into 1,4-cyclohexadienes. The 9,10-double bond of the phenanthrene nucleus is particularly reactive towards addition reactions, including reduction. Catalytic hydrogenation, for example using hydrogen gas with a Raney nickel catalyst, can selectively reduce this bond to form 9,10-dihydrophenanthrene.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Phenanthrene Moiety

The presence of the methoxy group at the 1-position significantly influences the regioselectivity of substitution reactions on the phenanthrene ring system.

Electrophilic Aromatic Substitution: The methoxy group (-OCH3) is a potent activating group in electrophilic aromatic substitution reactions. Through its electron-donating resonance effect, it increases the electron density of the phenanthrene rings, making them more susceptible to attack by electrophiles. This activation is most pronounced at the positions ortho and para to the methoxy group. Consequently, electrophilic substitution on 1-methoxyphenanthrene is expected to favor substitution at the C2 and C4 positions, as well as potentially the C9 and C10 positions, which are inherently reactive in the phenanthrene system. For example, in related methoxy-substituted polycyclic aromatic hydrocarbons, electrophilic attack is directed to these activated positions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA r) on electron-rich aromatic compounds like 1-methoxyphenanthrene is generally challenging. The methoxy group, being electron-donating, further deactivates the ring towards nucleophilic attack. However, SNA r reactions on methoxyarenes are not entirely unknown and can proceed under specific conditions. One such pathway is a concerted nucleophilic aromatic substitution (cSNA r), which does not necessarily require strong electron-withdrawing groups on the aromatic ring. Another modern approach involves photoredox catalysis to generate a reactive arene cation radical, which can then undergo nucleophilic substitution. These methods provide potential, albeit not extensively studied, routes for the functionalization of 1-methoxyphenanthrene via nucleophilic substitution.

Photochemical Reactions and Excited State Behavior of 1-Methoxyphenanthrene

The photochemistry of polycyclic aromatic hydrocarbons (PAHs) is a rich field, and 1-methoxyphenanthrene is expected to exhibit interesting photochemical behavior due to its extended π-system and the presence of the methoxy substituent.

Photochemical reactions of related aromatic systems suggest potential pathways for 1-methoxyphenanthrene. For instance, arene-alkene photocycloadditions are known, which can occur in ortho, meta, or para modes relative to the aromatic ring. These reactions proceed from the excited state of the arene and can lead to the formation of complex polycyclic structures. Additionally, photooxidation of phenanthrene has been observed, suggesting that in the presence of oxygen and light, 1-methoxyphenanthrene could undergo oxidative degradation. The excited state behavior of methoxy-substituted PAHs has also been a subject of computational studies, which aim to understand the nature of their excited states and predict their reactivity.

Investigation of Reaction Pathways and Elucidation of Transition States

Understanding the detailed mechanisms of chemical reactions involving 1-methoxyphenanthrene requires the investigation of reaction pathways and the characterization of transition states. Computational chemistry provides powerful tools for such investigations.

For the parent compound, phenanthrene, computational studies have been conducted to elucidate the mechanisms of its reactions. For example, the ozonolysis of phenanthrene has been studied using density functional theory (DFT) to explore different mechanistic pathways and calculate the activation energies for the formation of primary ozonides and their subsequent rearrangement to Criegee intermediates. icm.edu.pl These studies provide a framework for understanding how substituents like the methoxy group might influence the reaction pathway and the energies of the transition states.

The elucidation of transition states is crucial for understanding reaction kinetics and selectivity. For electrophilic aromatic substitution on 1-methoxyphenanthrene, computational methods can be used to model the structures and energies of the intermediate carbocations (arenium ions) for attack at different positions on the phenanthrene ring. The relative stability of these intermediates would provide insight into the observed regioselectivity. Similarly, for potential nucleophilic substitution reactions, the transition state for the concerted pathway or the intermediates in a stepwise process could be computationally modeled to assess the feasibility of the reaction.

| Reaction Studied | Computational Method | Key Findings |

| Ozonolysis of Phenanthrene | Density Functional Theory (DFT) | Elucidation of multiple reaction pathways and calculation of activation energies for ozonide and Criegee intermediate formation. icm.edu.pl |

Theoretical and Computational Investigations of 1 Methoxyphenanthrene

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 1-methoxyphenanthrene and its derivatives. These computational methods allow for the detailed analysis of molecular orbitals, electron density distribution, and the prediction of reactive sites within the molecule.

Studies have utilized DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to optimize the molecular geometries of methoxyphenanthrene derivatives. researchgate.net These calculations provide a theoretical model of the molecule's structure that can be compared with experimental data from techniques like X-ray diffraction. researchgate.net The agreement between theoretical and experimental geometries validates the computational model and allows for further exploration of molecular properties.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the reactivity of 1-methoxyphenanthrene. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For instance, in related phenanthrene (B1679779) derivatives, MEP analysis has been used to identify the regions most susceptible to chemical reactions. researchgate.net Similarly, Fukui function analysis helps in quantifying the reactivity of different atomic sites within the molecule. researchgate.net

Ab initio electronic structure calculations have also been performed on 1-methoxyphenanthrene, both as a single molecule and within a molecular cluster, to investigate specific phenomena like the rotation of the methoxy (B1213986) group. researchgate.net These calculations are essential for understanding the molecule's dynamic behavior and its interactions in a condensed phase. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Research has involved solid-state ¹H nuclear magnetic resonance (NMR) spin-lattice relaxation experiments combined with electronic structure calculations to investigate the rotation of the methoxy group in 1-methoxyphenanthrene. researchgate.net These studies provide insight into the energy barriers associated with this rotation. Both single-molecule and cluster ab initio electronic structure calculations have been employed to model this dynamic process. researchgate.net

Conformational analysis helps in understanding how the molecule might interact with biological targets or other molecules. The flexibility of the methoxy group can allow the molecule to adopt different conformations, which may be crucial for its activity. While specific molecular dynamics simulations solely on 1-methoxyphenanthrene are not extensively detailed in the provided results, the principles are widely applied to similar aromatic compounds to explore their conformational space and flexibility over time. researchgate.net

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry plays a significant role in predicting the spectroscopic parameters of 1-methoxyphenanthrene, which can then be compared with experimental spectra for structure verification and analysis.

Theoretical calculations are used to predict ¹H and ¹³C NMR chemical shifts. acgpubs.orgresearchgate.net For example, the calculated ¹³C NMR chemical shifts for phenanthrene derivatives have shown good agreement with observed values, often through linear correlation equations. researchgate.net These predictions are invaluable for assigning signals in complex NMR spectra and confirming the structure of synthesized compounds. acgpubs.org The steric compression effects, such as the influence of a bromine atom on a nearby proton in a brominated methoxyphenanthrene derivative, can be rationalized and quantified through computational models. acgpubs.org

In addition to NMR parameters, other molecular properties can be computed. These include, but are not limited to, molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and topological polar surface area. nih.gov These computed properties are essential for understanding the molecule's physicochemical characteristics.

| Property | Computed Value | Reference |

| Molecular Weight | 208.25 g/mol | nih.gov |

| XLogP3 | 4.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 208.088815002 Da | nih.gov |

| Topological Polar Surface Area | 9.2 Ų | nih.gov |

| Heavy Atom Count | 16 | nih.gov |

This table presents computationally derived molecular properties of 1-Methoxyphenanthrene.

Computational Approaches to Structure-Activity Relationship (SAR) Studies of 1-Methoxyphenanthrene Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design of more potent and selective drugs. Computational approaches are increasingly used to build robust SAR models. For analogues of 1-methoxyphenanthrene, these studies would investigate how modifications to the phenanthrene scaffold or the methoxy group affect a specific biological activity.

While specific SAR studies focused exclusively on 1-methoxyphenanthrene analogues are not detailed in the provided search results, the methodologies are well-established for similar polycyclic aromatic hydrocarbons. nih.govacs.org For instance, SAR studies on phenanthrene-based inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) have led to the development of potent drug candidates. researchgate.net These studies often involve synthesizing a series of derivatives and evaluating their biological activity, then using computational models to correlate structural features with activity. researchgate.netnih.gov

A computational cross-structure-activity relationship (C-SAR) approach has been developed to accelerate the development of new active compounds from inactive ones by analyzing matched molecular pairs and identifying key pharmacophoric substitutions. nih.gov Such an approach could be applied to a library of 1-methoxyphenanthrene analogues to guide the design of new compounds with desired activities. nih.gov For example, studies on phenanthrenequinones have shown that the presence and position of methoxy groups can be crucial for their cytotoxic activity. acs.orgnih.gov

In Silico Screening and Virtual Ligand Design (if applicable to molecular interactions)

In silico screening and virtual ligand design are powerful computational techniques used to identify potential drug candidates from large compound libraries and to design new molecules with high affinity and selectivity for a biological target.

If 1-methoxyphenanthrene or its analogues were being investigated for a particular biological target, virtual screening could be employed. nih.govchemrxiv.org This process typically involves docking a library of compounds into the active site of a target protein to predict their binding affinity and mode. chemrxiv.orgnih.gov For instance, molecular docking has been used to screen for inhibitors of tyrosinase, where phenanthrene derivatives have shown potential. nih.gov

The process often starts with the creation of a chemical library, followed by filtering based on physicochemical properties and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to select promising candidates for more computationally intensive studies like molecular docking. chemrxiv.orgnih.gov The binding energy and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed to rank the compounds. chemrxiv.org

For example, in the search for novel inhibitors of enzymes relevant to specific diseases, virtual screening protocols that combine molecular docking with molecular dynamics simulations and binding free energy calculations (like MM-PBSA) have been successfully applied to identify new scaffolds. researchgate.net Such a workflow could be adapted to explore the potential of 1-methoxyphenanthrene-based compounds as ligands for various biological targets.

Analytical Methodologies for 1 Methoxyphenanthrene Detection and Quantification

Chromatographic Separation Techniques (e.g., HPLC, GC) for Complex Sample Matrices

Chromatographic techniques are fundamental for isolating 1-methoxyphenanthrene from complex sample matrices, which may contain numerous interfering compounds, including isomers and other polycyclic aromatic hydrocarbons (PAHs). msu.eduresearchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used separation methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating compounds in a liquid mobile phase based on their differential interactions with a stationary phase packed in a column. For phenanthrene (B1679779) derivatives, reversed-phase HPLC is common, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). rsc.orgresearchgate.net The separation is based on the hydrophobicity of the analytes. Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of a wide range of compounds within a single analytical run. rsc.org UV detection is frequently paired with HPLC for the analysis of aromatic compounds like 1-methoxyphenanthrene, which exhibits strong absorbance in the UV region. rsc.orgrsc.orgscience.gov

Gas Chromatography (GC): GC separates volatile and thermally stable compounds in the gas phase. A sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For PAHs and their derivatives, capillary columns with phases like SE-52 or DB5-MS are often used. researchgate.net Temperature programming, where the column temperature is increased during the analysis, is essential for eluting compounds with a wide range of boiling points. researchgate.net The recoveries for methoxyphenanthrenes using GC can be high, with one study reporting recoveries between 91-106% with low coefficients of variation (2.4-4.1%). academie-sciences.fr

The choice between HPLC and GC depends on the compound's properties and the sample matrix. HPLC is suitable for less volatile or thermally labile compounds, while GC offers high resolution for volatile analytes. Both techniques are crucial for purifying 1-methoxyphenanthrene from reaction mixtures or isolating it from complex natural extracts. asm.orgbioglobax.com

Table 7.1: Comparison of Chromatographic Techniques for 1-Methoxyphenanthrene Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |

| Typical Stationary Phase | C18 (Reversed-Phase), Silica (B1680970) (Normal-Phase). rsc.org | Polysiloxanes (e.g., DB5-MS, SE-52). researchgate.net |

| Typical Mobile Phase | Acetonitrile/Water, Methanol (B129727)/Water gradients. rsc.org | Inert gases (e.g., Helium, Hydrogen). researchgate.net |

| Sample Requirements | Soluble in mobile phase. | Volatile and thermally stable. |

| Advantages | Suitable for non-volatile and thermally sensitive compounds; easy fraction collection. | High resolution and separation efficiency; fast analysis times. |

| Common Detectors | UV-Vis/Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS). rsc.orgscience.gov | Flame Ionization Detector (FID), Mass Spectrometry (MS). researchgate.net |

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis

For sensitive and selective detection, especially at trace levels, chromatographic systems are often coupled with mass spectrometry (MS), a technique known as hyphenation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of 1-methoxyphenanthrene. msu.eduresearchgate.net After separation by GC, compounds enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint that allows for highly confident identification. drawellanalytical.com The molecular ion (M+) for 1-methoxyphenanthrene appears at m/z 208. drawellanalytical.com GC-MS can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target compounds. researchgate.net This makes it ideal for detecting trace amounts of 1-methoxyphenanthrene in complex environmental or biological samples. academie-sciences.fr

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often used. In LC-MS/MS, a specific precursor ion for the target analyte is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for very low detection limits. researchgate.net LC-MS/MS is particularly valuable for analyzing samples where minimal cleanup is desired or when dealing with very complex matrices. drawellanalytical.comresearchgate.net

These hyphenated techniques provide the high degree of certainty required for structural confirmation and are indispensable for the trace analysis of 1-methoxyphenanthrene in challenging sample types.

Development and Validation of Robust Sample Preparation Protocols for 1-Methoxyphenanthrene Analysis

The development of a reliable analytical method begins with a robust sample preparation protocol, which is essential for extracting the analyte of interest from the sample matrix and removing interfering substances. researchgate.net The subsequent validation of the entire method ensures that the results are accurate and reproducible.

Sample Preparation: The choice of sample preparation technique depends heavily on the matrix.

Liquid-Liquid Extraction (LLE): This classic technique is used to separate compounds based on their relative solubilities in two different immiscible liquids, such as an aqueous sample and an organic solvent (e.g., ethyl acetate (B1210297) or methylene (B1212753) chloride). academie-sciences.frnih.gov

Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique that partitions analytes between a solid stationary phase and a liquid mobile phase. For a moderately polar compound like 1-methoxyphenanthrene, a normal-phase sorbent (like silica gel) or a reversed-phase sorbent (like C18) can be used to isolate it from more polar or less polar interferences, respectively. bioglobax.com

Column Chromatography: For purification of larger quantities of material, such as from a chemical synthesis, column chromatography using silica gel or Sephadex is often employed. asm.org

Method Validation: Once a sample preparation and analysis protocol is established, it must be validated to demonstrate its suitability for the intended purpose. reagecon.com Key validation parameters, as often required by regulatory guidelines, include:

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentration levels. rsc.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (e.g., repeatability, intermediate precision). rsc.org

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. rsc.org

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. science.gov

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. reagecon.com

Table 7.2: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of test results to the true value. | Recovery of 80-120% is often acceptable. |

| Precision | Agreement between a series of measurements. | Relative Standard Deviation (RSD) < 15-20%. |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) > 0.99. |

| Specificity | No interference from other compounds at the analyte's retention time/m/z. | Peak purity analysis, comparison with blank matrix. |

| LOD/LOQ | Lowest concentration detectable/quantifiable with acceptable precision and accuracy. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | Resistance to small changes in method parameters (e.g., pH, temperature). | RSD of results should remain within acceptable limits. |

A well-developed and validated protocol, from sample extraction to final quantification, is paramount for generating reliable data on 1-methoxyphenanthrene.

Biological Activity Profiles and Molecular Mechanistic Elucidations of 1 Methoxyphenanthrene

In Vitro Investigations Using Cellular Models and Biochemical Assays

The biological activities of 1-methoxyphenanthrene and its derivatives have been explored through various in vitro studies, revealing a range of effects from antimicrobial to anticancer activities.

In a study on the metabolism of phenanthrene (B1679779) by the marine cyanobacterium Agmenellum quadruplicatum PR-6, 1-methoxyphenanthrene was identified as a major metabolite. asm.org This biotransformation highlights a pathway in a prokaryotic organism that results in the formation of this methoxy (B1213986) derivative.

Phenanthrene compounds isolated from Bletilla striata have demonstrated notable inhibitory activity against butyrylcholinesterase (BChE). mdpi.comnih.gov Specifically, phenanthrenes were found to be more potent inhibitors than bibenzyls from the same source. nih.gov

Furthermore, research into phenanthrene derivatives from various plant sources has indicated their potential as anticancer agents. For instance, denbinobin, a phenanthrenequinone, has shown promising antiproliferative activity against colon cancer cells. acs.org Other phenanthrene compounds have been evaluated for their cytotoxic effects on different human cancer cell lines, including those for breast, cervical, and ovarian cancers. acs.orgresearchgate.net

The anti-inflammatory properties of phenanthrene derivatives have also been a subject of investigation. Certain phenanthrenes have been shown to inhibit key inflammatory mediators. For example, some have demonstrated inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.com

A summary of the in vitro biological activities of phenanthrene derivatives, including those structurally related to 1-methoxyphenanthrene, is presented in the table below.

| Cell Line/Assay | Compound Type | Observed Effect | Reference |

| Agmenellum quadruplicatum PR-6 | Phenanthrene | Metabolized to 1-methoxyphenanthrene | asm.org |

| Butyrylcholinesterase (BChE) Assay | Phenanthrenes from Bletilla striata | Inhibition of BChE activity | mdpi.comnih.gov |

| Human Cancer Cell Lines (e.g., COLO 205, HeLa, A2780) | Phenanthrenequinones (e.g., Denbinobin) | Antiproliferative and cytotoxic activity | acs.orgresearchgate.net |

| Cyclooxygenase-2 (COX-2) Assay | Phenanthrene derivatives | Inhibition of COX-2 activity | mdpi.com |

Identification of Molecular Targets and Ligand-Binding Interactions

Molecular docking studies have been instrumental in identifying potential molecular targets for phenanthrene derivatives and elucidating the nature of their interactions. These computational techniques predict the binding affinity and orientation of a ligand within the active site of a target protein.

For phenanthrene derivatives exhibiting anti-inflammatory activity, cyclooxygenase-2 (COX-2) has been identified as a key molecular target. mdpi.com Molecular docking analyses have shown that these compounds can fit into the active pocket of the COX-2 protein. The binding is stabilized by hydrophobic interactions with amino acid residues such as Ile345, Val349, Ala527, and Leu534. mdpi.com The presence and position of hydroxyl and methoxy groups on the phenanthrene scaffold can influence the formation of hydrogen bonds, which in turn affects the binding affinity. For example, a hydroxyl group might form a hydrogen bond with Tyr385 in the COX-2 active site, leading to stronger binding compared to a methoxy group at the same position. mdpi.com

In the context of Alzheimer's disease, butyrylcholinesterase (BChE) has been identified as a target for certain phenanthrenes. nih.gov Molecular docking simulations have revealed that these compounds can interact with both the catalytic active site and the peripheral anionic site of BChE. nih.gov Key interactions include hydrogen bonding and π–π stacking with residues like Trp82 and His438. nih.gov

The epidermal growth factor receptor (EGFR) has also been explored as a potential target for phenanthrene compounds in the context of cancer. researchgate.net Molecular docking studies have been used to evaluate the binding affinity of various phenanthrene derivatives to EGFR. researchgate.net

The following table summarizes the identified molecular targets and key interacting residues for phenanthrene derivatives.

| Compound Class | Molecular Target | Key Interacting Residues | Type of Interaction | Reference |

| Phenanthrenes | Cyclooxygenase-2 (COX-2) | Ile345, Val349, Ala527, Leu534, Tyr385 | Hydrophobic interactions, Hydrogen bonding | mdpi.com |

| Phenanthrenes | Butyrylcholinesterase (BChE) | Trp82, His438 | Hydrogen bonding, π–π stacking | nih.gov |

| Phenanthrenes | Epidermal Growth Factor Receptor (EGFR) | Not specified | Binding affinity evaluated | researchgate.net |

Enzyme Modulation and Kinetic Studies (e.g., inhibition, activation)

Kinetic studies on phenanthrene derivatives have provided insights into their mechanisms of enzyme inhibition. These studies are crucial for understanding how these compounds modulate the activity of their target enzymes.

Investigations into the inhibition of butyrylcholinesterase (BChE) by phenanthrenes isolated from Bletilla striata have revealed different modes of inhibition. nih.gov Kinetic analysis demonstrated that some phenanthrene compounds act as mixed-type inhibitors, while others are non-competitive inhibitors. nih.gov This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex, or only to the enzyme at a site distinct from the substrate-binding site, respectively.

For instance, compounds 6, 8, and 14 (as designated in the study) were identified as mixed-type inhibitors of BChE, while compounds 10 and 12 were classified as non-competitive inhibitors. nih.gov The inhibitory concentrations (IC50) for the most potent phenanthrenes against BChE were in the low micromolar range. nih.gov

The table below details the enzyme modulation and kinetic data for selected phenanthrene compounds.

| Compound (as per source) | Target Enzyme | Mode of Inhibition | IC50 (µM) | Reference |

| Compound 6 | Butyrylcholinesterase (BChE) | Mixed-type | < 10 | nih.gov |

| Compound 8 | Butyrylcholinesterase (BChE) | Mixed-type | < 10 | nih.gov |

| Compound 10 | Butyrylcholinesterase (BChE) | Non-competitive | 2.1 | nih.gov |

| Compound 12 | Butyrylcholinesterase (BChE) | Non-competitive | < 10 | nih.gov |

| Compound 14 | Butyrylcholinesterase (BChE) | Mixed-type | Not specified | nih.gov |

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. patsnap.com By systematically modifying the structure of a compound and evaluating its activity, key structural features responsible for its pharmacological effects can be identified. oncodesign-services.com

For phenanthrene derivatives, SAR studies have provided valuable insights into the structural requirements for their biological activities. In the context of butyrylcholinesterase (BChE) inhibition, the presence of hydroxyl groups at the C-2 and C-7 positions of the phenanthrene skeleton has been found to be crucial for inhibitory activity. nih.gov The nature and position of substituents on the phenanthrene ring significantly impact the compound's affinity for the enzyme. mdpi.com For example, substitution with a hydroxyl group tends to enhance activity, whereas a methoxy group can reduce it. mdpi.com Furthermore, substituents at the C-1 and C-8 positions, particularly those capable of acting as hydrogen bond donors or acceptors, play a key role in improving the binding affinity of phenanthrenes to BChE. nih.gov

In the case of anticancer activity, SAR studies on phenanthrenequinones have suggested that the quinone substructure is important for their cytotoxic effects. acs.org For some 3-methoxyphenanthrene-1,4-diones, intramolecular hydrogen bonding between the C-4 carbonyl and a hydroxyl group at C-5 may be necessary for their cytotoxicity. acs.org

The following table summarizes key SAR findings for phenanthrene derivatives.

| Biological Activity | Key Structural Feature | Effect on Activity | Reference |

| BChE Inhibition | Hydroxyl groups at C-2 and C-7 | Essential for activity | nih.gov |

| BChE Inhibition | Hydroxyl vs. Methoxy group substitution | Hydroxyl enhances, Methoxy reduces | mdpi.com |

| BChE Inhibition | H-bond donor/acceptor at C-1 and C-8 | Improves binding affinity | nih.gov |

| Anticancer (Cytotoxicity) | Quinone substructure | Important for activity | acs.org |

| Anticancer (Cytotoxicity) | Intramolecular H-bond in 3-methoxyphenanthrene-1,4-diones | May be necessary for cytotoxicity | acs.org |

Mechanistic Pathway Analysis of Cellular Responses to 1-Methoxyphenanthrene Exposure

Mechanistic pathway analysis helps to elucidate the downstream cellular signaling cascades affected by a compound. While specific studies focusing solely on 1-methoxyphenanthrene are limited, research on structurally related phenanthrene derivatives provides insights into the potential pathways involved.